Ethyl 6-methylhept-6-enoate
Overview
Description
Ethyl 6-methylhept-6-enoate: is an organic compound with the molecular formula C11H20O2 . It is an ester formed from the reaction of an alcohol with an organic acid. This compound is characterized by a fruity odor and is commonly used for its flavoring properties in the food industry.
Mechanism of Action
Ethyl 6-methylhept-6-enoate is a type of enoate ester . Enoate esters are a type of α,β-unsaturated carboxylic ester . They have a general formula R1R2C=CR3‒C(=O)OR4 (R4 ≠ H) in which the ester C=O function is conjugated to a C=C double bond at the α,β position .
In general, the mechanism of action, target of action, biochemical pathways, pharmacokinetics, result of action, and action environment of a compound depend on its chemical structure and properties. For example, the α,β-unsaturated carboxylic ester structure of enoate esters might interact with biological targets through mechanisms such as Michael addition or nucleophilic addition at the β-carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-methylhept-6-enoate can be synthesized through the esterification of 6-methylhept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 6-methylhept-6-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 6-methylheptanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl 6-methylheptanoate.
Substitution: Formation of substituted esters.
Scientific Research Applications
Chemistry: Ethyl 6-methylhept-6-enoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the double bond and ester group makes it a versatile intermediate.
Biology and Medicine: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It may also be investigated for its potential biological activity.
Industry: The compound is widely used in the flavor and fragrance industry due to its fruity odor. It is also used in the production of perfumes and as a flavoring agent in food products.
Comparison with Similar Compounds
Ethyl 6-methylheptanoate: The saturated analog of ethyl 6-methylhept-6-enoate.
Mthis compound: The methyl ester analog.
Ethyl 6-methylhexanoate: A similar ester with one less carbon in the chain.
Uniqueness: this compound is unique due to the presence of the double bond at the 6-position, which imparts distinct reactivity and properties compared to its saturated and methyl ester analogs. The double bond allows for additional chemical transformations, such as epoxidation and hydrogenation, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 6-methylhept-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h2,4-8H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMDIXBABOVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573744 | |
Record name | Ethyl 6-methylhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166533-72-8 | |
Record name | Ethyl 6-methylhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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